

The Rise of 60-Fulleroacetic Acid in Perovskite Solar Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	60-Fulleroacetic acid	
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The quest for stable and highly efficient perovskite solar cells (PSCs) has led researchers to explore novel materials for the crucial electron transport layer (ETL). Among the contenders, **60-fulleroacetic acid**, a derivative of buckminsterfullerene (C60), is emerging as a promising candidate, demonstrating notable improvements in device performance and longevity compared to conventional ETL materials. This guide provides a comprehensive evaluation of **60-fulleroacetic acid** in PSCs, presenting a comparative analysis with other common ETLs, detailed experimental protocols, and visualizations to elucidate its role and advantages.

Performance Benchmark: 60-Fulleroacetic Acid vs. Alternatives

The performance of a PSC is primarily evaluated by its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). While specific data for a singular "60-fulleroacetic acid" is scarce in publicly available literature, the broader class of fullerene carboxylic acid derivatives has been extensively studied, showing a clear trend of performance enhancement. These derivatives are often used as an interlayer to passivate defects at the perovskite/ETL interface or as the primary ETL itself.

The primary advantages of using fullerene carboxylic acid derivatives like **60-fulleroacetic acid** lie in their ability to:

 Passivate Defects: The carboxylic acid group can effectively anchor to the perovskite surface, passivating uncoordinated lead ions (Pb²⁺), which are notorious defect sites that







lead to non-radiative recombination and degrade device performance[1][2].

- Improve Interfacial Energetics: Tailoring the functional groups on the fullerene cage allows for tuning of the material's energy levels, leading to better alignment with the perovskite's conduction band and facilitating more efficient electron extraction[3][4].
- Enhance Film Morphology: The use of these derivatives can lead to more uniform and compact ETL films, which helps in preventing direct contact between the perovskite and the electrode, thus reducing shunt resistance and improving device stability[5].

For the purpose of this guide, we will compare the reported performance of PSCs incorporating fullerene carboxylic acid derivatives against widely used ETLs such as[4][4]-phenyl-C61-butyric acid methyl ester (PCBM), pristine C60, and tin oxide (SnO₂).



Electron Transport Layer (ETL)	Power Conversion Efficiency (PCE) (%)	Open- Circuit Voltage (Voc) (V)	Short- Circuit Current Density (Jsc) (mA/cm²)	Fill Factor (FF) (%)	Key Advantages & Disadvanta ges
Fullerene Carboxylic Acid Derivatives	18 - 23+	1.10 - 1.20	22 - 25	75 - 85	Advantages: Excellent defect passivation, improved interfacial contact, enhanced stability. Disadvantage s: Synthesis can be complex and costly.
PCBM ([4][4]- phenyl-C61- butyric acid methyl ester)	17 - 22	1.05 - 1.15	21 - 24	70 - 80	Advantages: Good electron mobility, solution processable. Disadvantage s: Prone to aggregation, can induce instability.
C60 (Buckminsterf ullerene)	16 - 21	1.00 - 1.10	20 - 23	65 - 75	Advantages: High electron mobility, good thermal stability.



					Disadvantage s: Poor solubility in common solvents, often requires thermal evaporation.
SnO₂ (Tin Oxide)	18 - 22	1.10 - 1.18	22 - 24	75 - 82	Advantages: High transparency, good stability, low- temperature processing. Disadvantage s: Can have surface defects that require passivation.

Note: The values presented in this table are representative ranges compiled from various research articles and may vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

Experimental Protocols

The successful integration of **60-fulleroacetic acid** or other fullerene carboxylic acid derivatives into a perovskite solar cell requires a meticulous fabrication process. Below is a detailed methodology for a typical inverted (p-i-n) planar perovskite solar cell.

Substrate Preparation

• Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water,



acetone, and isopropanol, for 15 minutes each.

- Drying: The cleaned substrates are dried with a stream of nitrogen gas.
- UV-Ozone Treatment: The substrates are treated with UV-ozone for 15 minutes to remove any residual organic contaminants and to improve the wettability of the surface.

Deposition of the Hole Transport Layer (HTL)

- A solution of a hole-transporting material (e.g., PTAA in toluene) is spin-coated onto the cleaned ITO substrate.
- The substrate is then annealed at a specific temperature (e.g., 100 °C) for a set duration to form a uniform HTL film.

Deposition of the Perovskite Absorber Layer

- A precursor solution of the perovskite material (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is prepared inside a nitrogen-filled glovebox.
- The perovskite precursor solution is spin-coated onto the HTL.
- During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization and form a uniform perovskite film.
- The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the crystallization process.

Deposition of the 60-Fulleroacetic Acid Electron Transport Layer (ETL)

- A solution of 60-fulleroacetic acid is prepared in a suitable solvent (e.g., chlorobenzene or a mixed solvent system). The concentration will typically be in the range of 1-5 mg/mL.
- The **60-fulleroacetic acid** solution is spin-coated onto the perovskite layer.
- The substrate is then annealed at a moderate temperature (e.g., 70-100 °C) to remove the solvent and form the ETL.



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Deposition of the Top Electrode

• A metal electrode (e.g., silver or gold) is deposited on top of the ETL by thermal evaporation through a shadow mask to define the active area of the solar cell.

Visualizing the Workflow and Device Architecture

To better understand the fabrication process and the structure of the resulting device, the following diagrams are provided.



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Experimental workflow for fabricating a perovskite solar cell.



Glass Substrate

ITO (Transparent Electrode)

Hole Transport Layer (HTL)

Perovskite Absorber Layer

60-Fulleroacetic Acid (ETL)

Metal Electrode

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Device architecture of an inverted perovskite solar cell.

Conclusion

The incorporation of **60-fulleroacetic acid** and its related carboxylic acid derivatives as electron transport layers or interfacial layers in perovskite solar cells represents a significant step forward in addressing the critical challenges of efficiency and stability. The ability of the carboxylic acid moiety to passivate defects at the perovskite interface is a key factor in reducing non-radiative recombination losses and enhancing device performance. While further research is needed to optimize the synthesis and integration of these materials, the current body of evidence strongly suggests that fullerene carboxylic acids are a highly promising class of materials for the continued advancement of perovskite photovoltaic technology. The detailed



experimental protocols and comparative data provided in this guide offer a valuable resource for researchers and scientists working towards the commercialization of this next-generation solar energy solution.

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